1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane

Catalog No.
S15866212
CAS No.
M.F
C10H19Br
M. Wt
219.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane

Product Name

1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane

IUPAC Name

1-(bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C10H19Br/c1-8(2)9(3)10(7-11)5-4-6-10/h8-9H,4-7H2,1-3H3

InChI Key

JVJADPJFUGYKJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1(CCC1)CBr

1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane is a brominated organic compound with the molecular formula C11H21Br. Its structure features a cyclobutane ring substituted with a bromomethyl group and a 3-methylbutan-2-yl group, which contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular weight of this compound is approximately 233.20 g/mol, and it is often utilized in various research contexts due to its electrophilic nature, primarily attributed to the bromine atom, which acts as a good leaving group in

The reactivity of 1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane can be characterized by several key reactions:

  • Nucleophilic Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Elimination Reactions: Under certain conditions, this compound may undergo elimination reactions, producing alkenes and releasing hydrogen bromide.
  • Radical Reactions: The presence of the bromine atom allows for radical substitution reactions, which can be exploited in synthetic pathways to generate complex molecules.

These reactions are facilitated by the electrophilic nature of the bromine atom, making it an attractive target for various synthetic methodologies .

While specific biological activities of 1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane are not extensively documented, brominated compounds generally exhibit significant biological properties. They can act as:

  • Antimicrobial Agents: Some brominated compounds have shown effectiveness against bacteria and fungi.
  • Pharmacological Agents: Brominated structures are often incorporated into drug design due to their ability to enhance biological activity through modifications in molecular interactions.

The potential for this compound to participate in biochemical pathways suggests that it may possess unexplored pharmacological properties that warrant further investigation .

The synthesis of 1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane can be achieved through various methods:

  • Bromination of Cyclobutane Derivatives: Starting from cyclobutane or its derivatives, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromomethyl group.
  • Alkylation Reactions: The introduction of the 3-methylbutan-2-yl group may involve alkylation of a suitable precursor with an appropriate alkyl halide in the presence of a base.
  • Multi-step Synthesis: A more complex synthetic route could involve multiple steps including functionalization reactions that build up the desired structure from simpler organic compounds.

These synthetic strategies highlight the versatility and potential complexity involved in producing this compound for research and application purposes .

1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane has several potential applications, including:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Due to its unique structure, it may be explored for developing new pharmaceuticals or biologically active compounds.
  • Material Science: Its reactivity could be harnessed in creating novel materials with specific properties through polymerization or cross-linking reactions .

Interaction studies involving 1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane focus on its reactivity with nucleophiles and other electrophiles. Understanding these interactions can provide insights into:

  • Mechanisms of Reactivity: Elucidating how this compound reacts under various conditions can help predict its behavior in different chemical environments.
  • Biological Interactions: Investigating how this compound interacts with biological molecules may reveal its potential therapeutic effects or toxicity profiles.

Such studies are crucial for advancing both synthetic methodologies and applications in drug development .

Several compounds share structural similarities with 1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane, including:

Compound NameMolecular FormulaKey Features
1-BromomethylcyclobutaneC6H11BrSimpler structure; fewer alkyl substitutions
3-BromopentaneC5H11BrLinear structure; less steric hindrance
1-Bromo-2-methylpropaneC4H9BrBranched chain; different reactivity profile
2-BromohexaneC6H13BrLonger carbon chain; different physical properties

These compounds illustrate varying degrees of reactivity and application potential based on structural differences. The unique combination of a cyclobutane ring with both a bromomethyl group and a branched alkyl chain distinguishes 1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclobutane from these similar compounds, potentially enhancing its utility in organic synthesis and medicinal chemistry .

XLogP3

4.3

Exact Mass

218.06701 g/mol

Monoisotopic Mass

218.06701 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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